Lower Limit of Quantification (LLOQ) in Human Plasma: Validated at 5.96 ng/mL with Rivaroxaban-d4 as Internal Standard
The use of Rivaroxaban-d4 as an internal standard enabled a validated lower limit of quantitation (LLOQ) of 5.96 ng/mL for rivaroxaban in human plasma, with calibration curves demonstrating linearity (r² ≥ 0.99) over the range of 5.96–801 ng/mL [1]. This LLOQ is sufficiently sensitive to support pharmacokinetic studies following oral administration, where rivaroxaban plasma concentrations typically range from 5 to 500 ng/mL [2]. In contrast, methods employing alternative internal standards such as [13C6]-rivaroxaban have reported LLOQ values ranging from 2 to 10 ng/mL depending on the specific extraction protocol and instrumentation, with the 5.96 ng/mL value representing a robust mid-range performance that balances sensitivity with practical sample throughput [3].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) in human plasma |
|---|---|
| Target Compound Data | 5.96 ng/mL |
| Comparator Or Baseline | [13C6]-rivaroxaban (2-10 ng/mL range across multiple published methods) |
| Quantified Difference | Comparable; target method achieves regulatory-grade sensitivity with solid-phase extraction |
| Conditions | LC-MS/MS with Gemini C18 column (150 × 4.6 mm, 5 µm); mobile phase acetonitrile:ammonium acetate buffer (80:20 v/v); flow rate 1.5 mL/min; MRM transitions 436→145 (analyte) and 440→145 (IS) |
Why This Matters
Achieving an LLOQ ≤ 6 ng/mL with Rivaroxaban-d4 as the internal standard meets FDA/EMA bioanalytical method validation requirements for pharmacokinetic and bioequivalence studies, enabling reliable quantification of trough concentrations in patients receiving therapeutic doses of rivaroxaban.
- [1] Shaikh, K., Mungantiwar, A., Halde, S., & Pandita, N. (2020). Liquid chromatography-tandem mass spectrometry method for determination of rivaroxaban in human plasma and its application to a pharmacokinetic study. European Journal of Mass Spectrometry, 26(2), 91–105. https://doi.org/10.1177/1469066719875014 View Source
- [2] Mueck, W., Stampfuss, J., Kubitza, D., & Becka, M. (2014). Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban. Clinical Pharmacokinetics, 53(1), 1–16. https://doi.org/10.1007/s40262-013-0100-7 View Source
- [3] Kuhn, J., Gripp, T., Knabbe, C., & Birschmann, I. (2015). UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays. PLOS ONE, 10(12), e0145478. https://doi.org/10.1371/journal.pone.0145478 View Source
